Phthalimidomethyl butyl trithiocarbonate
Description
Significance in Controlled/Living Radical Polymerization
The significance of Phthalimidomethyl butyl trithiocarbonate (B1256668) lies in its ability to mediate a controlled polymerization process for a variety of monomers. monash.eduacs.orgqut.edu.au This control is a departure from traditional free-radical polymerization, which often yields polymers with broad molecular weight distributions and limited architectural complexity. By employing a RAFT agent like Phthalimidomethyl butyl trithiocarbonate, polymer chemists can achieve a "living" polymerization, where the polymer chains continue to grow with the addition of more monomer, allowing for the creation of well-defined block copolymers and other complex structures. wikipedia.org
This level of control is crucial for the development of advanced materials with tailored properties. For instance, the ability to synthesize polymers with specific molecular weights and low polydispersity is essential in applications such as drug delivery, nanotechnology, and advanced coatings, where the macroscopic properties of the material are directly influenced by the microscopic structure of the polymer chains. This compound has demonstrated particular efficacy in the polymerization of monomers such as butyl acrylate (B77674) (BA) and N-isopropylacrylamide (NIPAM), yielding polymers with predictable molecular weights and narrow molecular weight distributions. monash.eduacs.orgqut.edu.au
Historical Context and Development of Trithiocarbonate RAFT Agents
The development of RAFT polymerization was a significant milestone in polymer science, first reported by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in Australia in 1998. wikipedia.org This technique emerged as a versatile method for controlling radical polymerization, offering advantages over other living radical polymerization methods like atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP). wikipedia.org
Within the broader class of RAFT agents, trithiocarbonates have proven to be particularly effective for a wide range of monomers. tcichemicals.commdpi.com Their development was driven by the need for RAFT agents with high transfer constants and good stability. Early research focused on dithioesters, but trithiocarbonates were found to offer enhanced control over the polymerization of certain monomers, particularly acrylates and methacrylates. The design of various trithiocarbonate-based RAFT agents has since been an active area of research, with a focus on tailoring the "R" and "Z" groups of the generic RAFT agent structure (R-S-C(=S)-Z) to optimize their performance with specific monomers and reaction conditions. The synthesis of this compound represents a specific advancement in this area, providing a RAFT agent with a unique combination of a stabilizing "Z" group (the butylthiocarbonyl group) and a reactive "R" group (the phthalimidomethyl group). researchgate.netacs.org
Structural Features and Chemical Design Principles of this compound for RAFT Control
The effectiveness of this compound as a RAFT agent is a direct result of its specific molecular structure. The key to its function lies in the interplay between the different components of the molecule, which have been carefully designed to control the RAFT polymerization process.
The general structure of a RAFT agent is R-S-C(=S)-Z. In the case of this compound, the R group is the phthalimidomethyl group, and the Z group is the butylthio group.
The Trithiocarbonate Core (-S-C(=S)-S-): This central functional group is what defines the compound as a trithiocarbonate. The C=S double bond is highly reactive towards radical addition, which is a crucial step in the RAFT equilibrium. The two sulfur atoms flanking the thiocarbonyl group play a key role in stabilizing the intermediate radical species formed during the polymerization process.
The Z Group (Butylthio): The butylthio group acts as the stabilizing group. It modulates the reactivity of the C=S double bond and influences the stability of the intermediate radical adduct. The choice of the Z group is crucial for tailoring the RAFT agent to specific monomers. For acrylates and other "more activated" monomers, a less activating Z group like an alkylthio group is often preferred to achieve a good balance between the rates of addition and fragmentation.
The combination of these structural features in this compound results in a RAFT agent that can effectively control the polymerization of a range of monomers, leading to polymers with well-defined characteristics.
Detailed Research Findings
The efficacy of this compound as a RAFT agent has been demonstrated in several studies. For example, in the polymerization of butyl acrylate (BA), it has been shown to produce poly(butyl acrylate) (PBA) with a number-average molecular weight (Mn) of 21,300 g/mol and a low polydispersity index (Mw/Mn) of 1.1 at a high monomer conversion of 96%. monash.eduacs.orgqut.edu.au This indicates excellent control over the polymerization process, resulting in a polymer with a uniform chain length.
Similarly, this RAFT agent has been successfully used for the polymerization of N-isopropylacrylamide (NIPAM), another important functional monomer. monash.eduacs.orgqut.edu.au The ability to control the polymerization of such monomers opens up possibilities for the synthesis of well-defined stimuli-responsive polymers.
The table below summarizes some of the key findings on the use of this compound in RAFT polymerization.
| Monomer | Polymer | Mn ( g/mol ) | Mw/Mn | Conversion (%) | Reference |
| Butyl Acrylate (BA) | Poly(butyl acrylate) (PBA) | 21,300 | 1.1 | 96 | monash.eduacs.orgqut.edu.au |
| N-isopropylacrylamide (NIPAM) | Poly(N-isopropylacrylamide) (PNIPAM) | - | - | - | monash.eduacs.orgqut.edu.au |
| Styrene (B11656) | Polystyrene (PS) | 1,000 - 100,000 | Low | - | researchgate.netacs.org |
Further research is needed to populate the table with more comprehensive data for a wider range of monomers and experimental conditions.
Structure
3D Structure
Properties
CAS No. |
19194-21-9 |
|---|---|
Molecular Formula |
C14H15NO2S3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(butylsulfanylcarbothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2S3/c1-2-3-8-19-14(18)20-9-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
OUCYVVFRLVYRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Phthalimidomethyl Butyl Trithiocarbonate
Established Synthetic Routes and Reaction Conditions
The primary and most referenced method for the synthesis of Phthalimidomethyl butyl trithiocarbonate (B1256668) involves a multi-step process utilizing key intermediates. This route is favored for its relatively straightforward reaction sequence and accessibility of starting materials.
Synthesis via Butanethiol, Carbon Disulfide, and N-(Bromomethyl)phthalimide Intermediates
The established synthesis proceeds through a two-step reaction. The first step involves the formation of a butyl trithiocarbonate salt, which then acts as a nucleophile in the subsequent reaction with N-(bromomethyl)phthalimide.
The initial step is the reaction of butanethiol with carbon disulfide in the presence of a base, typically a tertiary amine like triethylamine (B128534), to form the triethylammonium (B8662869) salt of butyl trithiocarbonate. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758), under an inert atmosphere to prevent side reactions.
Reaction Scheme: Step 1: Formation of Butyl Trithiocarbonate Salt
[CH₃(CH₂)₃SC(S)S]⁻[(C₂H₅)₃NH]⁺ + BrCH₂N(CO)₂C₆H₄ → CH₃(CH₂)₃SC(S)SCH₂N(CO)₂C₆H₄ + (C₂H₅)₃NHBr```
A specific literature procedure describes the dissolution of butanethiol and carbon disulfide in dichloromethane under a nitrogen atmosphere. T digitellinc.comriethylamine is then added slowly to the mixture, which is stirred for several hours at room temperature to ensure the complete formation of the trithiocarbonate salt. F digitellinc.comollowing this, N-(bromomethyl)phthalimide is introduced to the reaction mixture to yield the desired product.
Optimization of Reaction Parameters (e.g., Solvents, Temperature, Stoichiometry)
The yield and purity of Phthalimidomethyl butyl trithiocarbonate are highly dependent on the reaction parameters. Optimization of these parameters is crucial for an efficient synthesis.
Solvents: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Dichloromethane is a commonly used solvent due to its ability to dissolve both the starting materials and the intermediates. O digitellinc.comther polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have also been employed in similar trithiocarbonate syntheses and Gabriel syntheses, which can influence reaction rates and product solubility. T monash.eduhe selection of the solvent can also impact the ease of product isolation and purification.
Temperature: The synthesis is typically conducted at room temperature (around 20-25 °C). T digitellinc.comhis temperature is generally sufficient to promote the reaction without causing significant degradation of the reactants or the product. Lowering the temperature may slow down the reaction rate, while elevated temperatures could potentially lead to side reactions and the formation of impurities. For instance, the thermal stability of the trithiocarbonate group can be a concern at higher temperatures.
Stoichiometry: The molar ratios of the reactants play a significant role in maximizing the yield and minimizing unreacted starting materials. Typically, a slight excess of carbon disulfide and triethylamine relative to butanethiol is used in the first step to ensure complete conversion of the thiol. I digitellinc.comn the second step, a near-equimolar amount of N-(bromomethyl)phthalimide is used relative to the initially formed butyl trithiocarbonate. Precise control of stoichiometry is essential to avoid purification challenges arising from unreacted intermediates.
Table 1: General Effects of Reaction Parameter Optimization
| Parameter | General Effect on Synthesis | Considerations for this compound |
| Solvent | Influences reactant solubility, reaction rate, and ease of product isolation. | Dichloromethane is a proven solvent. O digitellinc.comther polar aprotic solvents could be explored for potential improvements in yield or purity. |
| Temperature | Affects the rate of reaction and the potential for side reactions or product degradation. | Room temperature is the standard to balance reaction speed and stability. |
| Stoichiometry | Determines the efficiency of reactant conversion and the impurity profile of the crude product. | A slight excess of carbon disulfide and base is common to drive the initial reaction to completion. |
Scalability and Purity Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale industrial production of this compound presents several challenges. Key considerations include the safety of reagents, the efficiency of the process, and the ability to achieve high purity of the final product. The use of hazardous reagents, such as sodium hydride (NaH) in some alternative trithiocarbonate syntheses, is a significant drawback for large-scale production due to safety and handling concerns. T researchgate.netherefore, routes avoiding such materials are preferred.
Purification of the crude product is essential to ensure its suitability as a RAFT agent, as impurities can negatively impact the controlled nature of the polymerization process. Common methods for the purification of trithiocarbonates include:
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool, leading to the formation of crystals of higher purity. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. A purity of over 98% can often be achieved through crystallization for similar trithiocarbonate compounds.
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography over silica (B1680970) gel is an effective method. This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product from unreacted starting materials and by-products.
Fundamental Principles and Applications of Phthalimidomethyl Butyl Trithiocarbonate in Raft Polymerization
Controlled Polymerization of Activated and Less-Activated Monomers
Polymerization of Vinyl Monomers (e.g., N-vinylpyrrolidone, Vinyl Acetate)
The application of trithiocarbonates, such as phthalimidomethyl butyl trithiocarbonate (B1256668), to the polymerization of less-activated monomers (LAMs) like N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VAc) presents certain challenges. researchgate.net Trithiocarbonates are generally better suited for more activated monomers (MAMs) and can exhibit strong retardation or inhibition when used with LAMs. researchgate.netmdpi.com Specifically, the RAFT polymerization of NVP mediated by phthalimidomethyl trithiocarbonate has been observed to proceed with a noticeable induction period. researchgate.net
In contrast, related xanthate-based chain transfer agents, particularly S-phthalimidomethyl xanthates, have demonstrated more effective control over the polymerization of NVP and VAc without a significant inhibition period. researchgate.netmonash.eduacs.orgqut.edu.au This highlights that while polymerization of these vinyl monomers is possible, the choice of the thiocarbonylthio moiety (the Z-group) is critical, with xanthates often providing superior performance for this class of monomers compared to trithiocarbonates. researchgate.netmonash.eduacs.orgqut.edu.au
Precision Control over Polymer Molecular Weight and Dispersity
Phthalimidomethyl trithiocarbonate chain transfer agents are highly effective in establishing living characteristics during the radical polymerization of more activated monomers, such as acrylates and styrene (B11656). monash.eduacs.orgqut.edu.au This control allows for the synthesis of polymers with predictable number-average molecular weights (M({n})) and narrow molecular weight distributions, indicated by low dispersity (M({w})/M(_{n})) values. monash.eduacs.orgqut.edu.auacs.org
For example, the polymerization of butyl acrylate (B77674) using a phthalimidomethyl trithiocarbonate agent has yielded poly(butyl acrylate) with a number-average molecular weight (M({n})) of 21,300 g/mol and a low dispersity of 1.1 at 96% monomer conversion. monash.eduacs.orgqut.edu.au Similarly, these CTAs have been successfully used to produce α-(phthalimidomethyl)polystyrene with M({n}) values ranging from 1,000 to 100,000 g/mol while maintaining low polydispersity. acs.orgresearchgate.net The electrophilic nature of the phthalimidomethyl group contributes to the activity of the CTA, making it comparable to analogous benzyl (B1604629) trithiocarbonates in the polymerization of styrene. acs.orgresearchgate.net This precise control is a hallmark of an efficient RAFT process, enabling the tailoring of polymer properties for specific applications. rsc.orgnih.gov
Table 1: Examples of Controlled Polymerization using Phthalimidomethyl Trithiocarbonates
| Monomer | Resulting Polymer | Number-Average Molecular Weight (M({n})) ( g/mol ) | Dispersity (M({w})/M({n})) | Monomer Conversion (%) | Citation |
| Butyl Acrylate | Poly(butyl acrylate) | 21,300 | 1.1 | 96 | monash.edu, acs.org, qut.edu.au |
| Styrene | Polystyrene | 1,000 - 100,000 | Low | Not Specified | acs.org, researchgate.net |
Elucidation of End-Group Fidelity in RAFT Polymerization Products
High end-group fidelity is a critical outcome of a well-controlled RAFT polymerization, ensuring that the polymer chains possess the desired α- and ω-end groups derived from the CTA. In polymerizations mediated by phthalimidomethyl butyl trithiocarbonate, the phthalimidomethyl group serves as the α-terminus, and the butyl trithiocarbonate group constitutes the ω-terminus. acs.org
The integrity and location of these end groups can be confirmed through post-polymerization modifications. acs.org The trithiocarbonate functionality at the chain end can be quantitatively transformed into an inert group through methods such as radical-induced reduction using tributylstannane or by thermal elimination at temperatures above 180°C. monash.eduacs.orgacs.org These transformations are carried out while leaving the phthalimidomethyl end group at the α-position fully intact. monash.eduacs.orgqut.edu.auacs.org This high degree of fidelity is crucial as it allows the resulting polymers to be used as macro-CTAs for further reactions or for the terminal phthalimido group to be converted into other functional groups. acs.orgresearchgate.net
Synthesis of Diverse Polymer Architectures
The controlled, living nature of RAFT polymerization using this compound enables the synthesis of complex and well-defined polymer architectures.
The synthesis of block copolymers is a direct application of the high end-group fidelity achieved in RAFT polymerization. rsc.org A polymer chain synthesized using this compound retains the active trithiocarbonate moiety at its ω-terminus. acs.org This allows the polymer to function as a macro-chain transfer agent (macro-CTA) in a subsequent polymerization step involving a different monomer. rsc.org By introducing a second monomer, a new block can be grown from the end of the first block, leading to the formation of a well-defined diblock copolymer. rsc.orgnih.gov This process can be repeated to create multiblock copolymers, demonstrating the versatility of the RAFT technique for generating advanced materials. mdpi.com
The use of this compound inherently produces polymers with a phthalimido group at the α-terminus. acs.orgresearchgate.net This functionality is stable during the polymerization process and is retained with high fidelity. monash.eduacs.orgqut.edu.au The primary utility of this end group lies in its potential for post-polymerization modification. The phthalimido group can be cleanly and efficiently converted into a primary amine end group through hydrazinolysis. acs.orgresearchgate.net This reaction provides a convenient route to α-amino-functionalized polymers, which are valuable precursors for bioconjugation, surface modification, and the synthesis of more complex macromolecular structures. cmu.edunih.gov
The principles of RAFT polymerization with trithiocarbonates can be extended to create more sophisticated polymer architectures.
Star Polymers: Star polymers can be synthesized using a "core-first" approach, where a multifunctional initiator core is used to grow multiple polymer arms simultaneously. researchgate.netresearchgate.net By designing a core molecule functionalized with several phthalimidomethyl trithiocarbonate-like moieties, it is possible to initiate the growth of multiple polymer chains, resulting in a star-shaped architecture. researchgate.netnih.gov The living nature of the polymerization ensures that all arms grow at a similar rate, leading to star polymers with well-defined arms and low dispersity. researchgate.net
Gradient Copolymers: Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can also be synthesized. researchgate.netresearchgate.net The controlled nature of RAFT polymerization is essential for their creation. researchgate.net Using this compound in a copolymerization where the monomers have different reactivity ratios, or by controlling the feed of monomers into the reaction over time (e.g., via a semi-batch process), a compositional gradient can be established along the polymer backbone. researchgate.net This precise control over monomer placement allows for the fine-tuning of polymer properties.
Post Polymerization Chemical Transformations and End Group Manipulations of Phthalimidomethyl Butyl Trithiocarbonate Derived Polymers
Strategies for Cleavage and Elimination of the Trithiocarbonate (B1256668) Moiety
The trithiocarbonate group, essential for the controlled nature of the RAFT process, can be removed after polymerization to yield polymers with different end-group functionalities. This removal is often desired to improve thermal stability or to eliminate potential toxicity associated with the sulfur-containing moiety. researchgate.net The principal strategies for this transformation are thermolytic and reductive cleavage.
Thermolytic Cleavage Mechanisms and Pathways
Thermolysis, or the application of heat, provides a convenient method for the elimination of the trithiocarbonate group from RAFT-synthesized polymers. researchgate.netacs.org This process typically occurs at elevated temperatures, often above 180°C, and can proceed through several mechanistic pathways, largely dependent on the nature of the polymer backbone. monash.eduresearchgate.netacs.orgacs.org
A significant outcome of the thermolysis of trithiocarbonate-terminated polymers is the formation of macromonomers, which are polymer chains with a terminal unsaturation. researchgate.net These macromonomers are valuable building blocks for the synthesis of graft and branched polymers. The specific mechanism leading to macromonomer formation is highly dependent on the polymer .
For polymers such as polystyrene, the thermolysis often proceeds via a concerted mechanism analogous to the Chugaev elimination . researchgate.net This pericyclic reaction involves a cyclic transition state, leading to the "clean" elimination of the trithiocarbonate group and the formation of a terminal double bond on the polymer chain. researchgate.net
In contrast, for polymers like poly(butyl acrylate), the thermolytic process is more complex. researchgate.netmonash.edu It is believed to initiate with the homolysis (homolytic cleavage) of the C–S bond, generating a polymer radical. researchgate.netresearchgate.netacs.org This radical can then undergo intramolecular chain transfer, or backbiting , where the radical attacks the polymer backbone. This is often followed by β-scission , a process where the polymer chain breaks, resulting in the formation of a macromonomer with an exo-methylene double bond. researchgate.netrsc.orgnih.gov This pathway can sometimes lead to a mixture of products and a less controlled outcome compared to the Chugaev elimination. researchgate.net
The formation of bimodal molecular weight distributions and long-chain branches in poly(butyl acrylate) synthesized with phthalimidomethyl trithiocarbonate has been attributed to the in-situ formation and subsequent copolymerization of these macromonomers during the initial polymerization process itself. monash.eduacs.org
The thermal stability of the trithiocarbonate end-group and the kinetics of its elimination are influenced by several factors, including the nature of the polymer and the specific trithiocarbonate structure. Generally, trithiocarbonate-terminated polymers are less thermally stable than their dithiobenzoate counterparts. researchgate.net
For instance, studies on poly(methyl methacrylate) (PMMA) have shown that trithiocarbonate end-groups can be eliminated at temperatures as low as 100-120°C during prolonged isothermal treatment, leading to a loss of the polymer's ability to act as a macro-RAFT agent. researchgate.net The degradation kinetics for trithiocarbonate groups are often more complex than the first-order kinetics observed for dithiobenzoate groups, sometimes suggesting a multi-step elimination process. researchgate.net The thermal stability of RAFT-based polymers generally decreases in the order of poly(vinyl acetate) > poly(butyl acrylate) > polystyrene > poly(methyl methacrylate). researchgate.net Among different Z-groups in the RAFT agent, the stability typically follows the order: dithiobenzoate > trithiocarbonate. researchgate.net
| Polymer Backbone | Dominant Thermolysis Mechanism(s) | Typical Outcome |
| Polystyrene | Chugaev-type Elimination researchgate.net | "Clean" formation of macromonomer with terminal unsaturation. researchgate.net |
| Poly(butyl acrylate) | C-S Bond Homolysis, Backbiting, β-Scission researchgate.netmonash.edu | Formation of macromonomer with an exo-methylene double bond; potential for side products. researchgate.net |
| Poly(methyl methacrylate) | Homolysis of C–S bond and subsequent depropagation. researchgate.net | Loss of end-group functionality at temperatures around 180°C. researchgate.net |
Reductive Cleavage Methods (e.g., Radical-Induced Reduction with Tributylstannane)
An alternative to thermolysis for the removal of the trithiocarbonate end-group is reductive cleavage. This chemical method often provides a cleaner and more controlled transformation. A common approach is radical-induced reduction. researchgate.net
One of the most effective reagents for this purpose is tributylstannane (tributyltin hydride) . researchgate.netresearchgate.net In this process, a radical initiator is used to generate tributyltin radicals, which then attack the thiocarbonyl sulfur of the trithiocarbonate group. This leads to the fragmentation of the C-S bond and the formation of a polymer radical. This polymer radical subsequently abstracts a hydrogen atom from another molecule of tributylstannane, yielding the desired polymer with a hydrogen-terminated end-group and regenerating a tributyltin radical to continue the chain reaction. researchgate.net This method effectively replaces the trithiocarbonate group with an inert alkyl end-group. researchgate.net While highly efficient, the toxicity of tin-based reagents is a significant drawback. researchgate.net Consequently, alternative, less toxic reducing agents like hypophosphite salts and tris(trimethylsilyl)silane (B43935) have been explored. researchgate.netresearchgate.netrsc.org
Conversion of the Phthalimido End Group to Primary Amines
The phthalimidomethyl group at the α-terminus of the polymer chain, originating from the "R" group of the phthalimidomethyl butyl trithiocarbonate RAFT agent, serves as a protected form of a primary amine. researchgate.net The conversion of this group to a primary amine is a valuable transformation for introducing functionality for bioconjugation, surface attachment, or further chemical modification.
Hydrazinolysis and Other Deprotection Strategies
The most common and effective method for the deprotection of the phthalimido group to yield a primary amine is hydrazinolysis . researchgate.netwikipedia.org This reaction involves treating the phthalimido-terminated polymer with hydrazine (B178648) (N₂H₄). researchgate.netlibretexts.org The hydrazine attacks the carbonyl carbons of the phthalimide (B116566) ring, leading to the cleavage of the imide bonds and the liberation of the primary amine end-group. A stable cyclic byproduct, phthalhydrazide, is also formed. wikipedia.org This method is widely used in organic synthesis, notably in the Gabriel synthesis of primary amines. wikipedia.orglibretexts.orgyoutube.com
Other deprotection strategies for phthalimides exist, although they are less commonly applied in this specific polymer context. These can include acidic or basic hydrolysis, though these conditions might not be compatible with all polymer backbones. libretexts.org Another method involves reduction with sodium borohydride (B1222165) followed by treatment with acetic acid, which can convert phthalimides to primary amines under milder conditions. organic-chemistry.orgorganic-chemistry.org
| Reagent | Reaction Name/Type | Product | Key Features |
| Hydrazine (N₂H₄) | Hydrazinolysis / Ing-Manske procedure | Primary Amine | Highly effective and common method for phthalimide cleavage. researchgate.netwikipedia.org |
| Sodium Borohydride / Acetic Acid | Reductive Cleavage | Primary Amine | A two-stage, one-flask operation that offers a milder alternative to hydrazinolysis. organic-chemistry.orgorganic-chemistry.org |
Impact on Polymer Functionality and Reactivity for Further Derivatization
Polymers synthesized via Reversible Addition-Fragmentration Chain-Transfer (RAFT) polymerization using this compound possess two distinct and selectively addressable end-groups: the α-phthalimidomethyl group and the ω-trithiocarbonate group. This dual functionality is the cornerstone of their high potential for post-polymerization modification, allowing for the introduction of a wide array of chemical moieties.
The reactivity of these polymers is primarily dictated by the lability of the C-S bond in the ω-trithiocarbonate end-group. This group can be readily transformed or removed to unmask a highly versatile terminal thiol. Common methods for this transformation include aminolysis, reduction, or thermolysis. monash.edumdpi.com Aminolysis, often performed with primary amines like hexylamine (B90201) or hydrazine, cleaves the trithiocarbonate to yield a sulfhydryl (-SH) terminus. researchgate.net This resulting thiol is a powerful functional handle for a variety of subsequent derivatization reactions, including:
Michael Addition: The thiol can react with electron-deficient alkenes such as acrylates and maleimides. monash.edu
Disulfide Formation: Oxidation of the thiol can be used to couple polymer chains or attach them to other thiol-containing molecules. monash.edu
Simultaneously, the α-phthalimidomethyl group remains stable during many of the transformations targeting the trithiocarbonate end. monash.edunih.gov However, this phthalimide group serves as a protected primary amine. It can be cleanly converted to a primary amine (–NH₂) end-group via hydrazinolysis (reaction with hydrazine). researchgate.netnih.gov This deprotection provides a second, orthogonal route for functionalization, enabling reactions such as amidation or the initiation of other polymerization types. The presence of these two distinct end-groups, which can be selectively manipulated, allows for a stepwise and controlled approach to creating complex and highly functionalized polymer architectures.
Table 1: Key End-Group Transformations for Derivatization
| Original End-Group | Reagent(s) | Resulting Functional Group | Potential Application | Citation |
|---|---|---|---|---|
| ω-Trithiocarbonate | Primary Amines (e.g., hexylamine, hydrazine) | Thiol (-SH) | Michael addition, disulfide coupling, thiol-ene click chemistry | monash.eduresearchgate.net |
| ω-Trithiocarbonate | Radical-induced reduction (e.g., with tributylstannane) | Thiol (-SH) | Removal of RAFT functionality, further conjugation | researchgate.net |
Advanced Functionalization and Bioconjugation Strategies
"Click" Chemistry Integration with Phthalimidomethyl-Derived Polymers
The versatile end-groups of polymers derived from this compound make them ideal platforms for "click" chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions. youtube.com Two primary click chemistry pathways are readily accessible: thiol-ene reactions and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Thiol-Ene Reactions: Following the removal of the trithiocarbonate group to generate a terminal thiol, the polymer can be conjugated to molecules containing an alkene (ene) functionality. wikipedia.org This reaction, which can be initiated by light or heat, proceeds via a radical-mediated mechanism to form a stable thioether linkage. rsc.orgcapes.gov.br Its high yield and tolerance to a wide range of functional groups make it a powerful tool for surface modification and the synthesis of advanced materials. youtube.com
Azide-Alkyne Cycloaddition: The primary amine generated from the deprotection of the α-phthalimidomethyl end-group can be readily converted into a terminal azide (B81097) (–N₃) group. sigmaaldrich.com This is typically achieved through reaction with an azide-transfer reagent or via a two-step process involving activation and subsequent nucleophilic substitution with an azide salt like sodium azide. sigmaaldrich.com The resulting azide-terminated polymer is a perfect substrate for the CuAAC reaction, which couples it with an alkyne-functionalized molecule or surface to form a stable 1,2,3-triazole ring. wikipedia.orgnd.edu This strategy is widely used for creating polymer bioconjugates and complex macromolecular structures.
Table 2: "Click" Chemistry Strategies for Polymer Functionalization
| Click Reaction Type | Required Polymer End-Group | Transformation Pathway | Co-reactant | Citation |
|---|---|---|---|---|
| Thiol-Ene Reaction | Thiol (-SH) | Aminolysis/reduction of ω-trithiocarbonate | Alkene-functionalized molecule | wikipedia.orgrsc.org |
Formation of Polymer-Polypeptide Hybrid Materials (e.g., via N-Carboxyanhydride Polymerization)
A significant application of polymers synthesized with this compound is their use in creating well-defined polymer-polypeptide hybrid materials. These bioconjugates combine the properties of synthetic polymers with the biological functionality and ordered secondary structures of polypeptides.
The key strategy involves the deprotection of the α-phthalimidomethyl end-group to reveal a primary amine. nih.govnih.gov This terminal amine functions as a highly effective macroinitiator for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govresearchgate.net In this process, the amine attacks the carbonyl group of the NCA monomer, initiating a chain-growth polymerization that extends a polypeptide block directly from the terminus of the synthetic polymer chain. nih.gov
This approach has been successfully used to synthesize a library of diblock copolymers, such as poly(n-butyl acrylate)-b-polypeptide and polystyrene-b-polypeptide. nih.gov For instance, amine-terminated poly(n-butyl acrylate) or polystyrene, derived from the corresponding phthalimido-terminated precursors, can initiate the polymerization of NCAs like γ-benzyl-L-glutamate (BLG-NCA) or ε-benzyloxycarbonyl-L-lysine (ZLL-NCA) to form hybrid materials with controlled block lengths and low polydispersity. nih.govdcu.ie This method provides a direct and efficient route to bioconjugates without requiring complex multi-step coupling chemistries. nih.gov
Development of Macroinitiators for Subsequent Polymerization Steps
Polymers synthesized by RAFT using this compound are inherently "living" or "dormant," meaning they can be reactivated for further polymerization. The intact ω-trithiocarbonate end-group allows the polymer to function as a macro-chain transfer agent (macro-CTA) in a subsequent RAFT polymerization. monash.eduqut.edu.au
This process, known as chain extension, is a powerful method for creating block copolymers. The first polymer block is synthesized using this compound and a first monomer. After purification, this polymer is then used as the macro-CTA in a second polymerization with a different monomer. The RAFT equilibrium is re-established, and a second block grows from the trithiocarbonate terminus of the first block. nih.govrsc.org
This technique has been employed to create various block copolymers with predictable molecular weights and narrow molecular weight distributions. qut.edu.au For example, a polystyrene chain synthesized with this RAFT agent can be chain-extended with methyl methacrylate (B99206) to produce a polystyrene-b-poly(methyl methacrylate) block copolymer. The ability to act as a macroinitiator is a fundamental feature of the RAFT process and a key advantage for designing complex polymer architectures. monash.edunih.gov
Advanced Characterization and Analytical Methodologies in Research on Phthalimidomethyl Butyl Trithiocarbonate and Its Polymerization
Spectroscopic Characterization of the Trithiocarbonate (B1256668) and Phthalimido Moieties (e.g., ¹H NMR, UV-Vis Spectroscopy)
The structural integrity and purity of Phthalimidomethyl butyl trithiocarbonate, as well as the successful incorporation of its characteristic end-groups into a polymer chain, are primarily verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy is a powerful tool for elucidating the molecular structure of the RAFT agent. The proton signals corresponding to the butyl group and the phthalimido moiety can be unambiguously identified. For instance, the terminal methyl protons of the butyl group typically appear as a triplet at approximately 0.93 ppm. The methylene (B1212753) protons adjacent to the trithiocarbonate group and the phthalimido group also exhibit characteristic chemical shifts, confirming the structure of the compound. Following polymerization, the presence of these signals at the termini of the polymer chains serves as direct evidence of successful RAFT polymerization.
UV-Vis Spectroscopy is particularly useful for identifying the trithiocarbonate functionality, which possesses a strong chromophore. This compound exhibits a characteristic absorption maximum in the UV-Vis spectrum, which is indicative of the C=S bond within the trithiocarbonate group. This absorption is often observed around 310 nm. amazonaws.com During polymerization, the concentration of the RAFT agent can be monitored by the decrease in this absorption. After polymerization, the presence of the trithiocarbonate end-group on the polymer can be confirmed by the persistence of this characteristic absorption. amazonaws.com Conversely, successful removal of the end-group via post-polymerization modification can be verified by the disappearance of this absorption peak. openrepository.com
| Technique | Moiety | Characteristic Signal/Absorption | Typical Application |
|---|---|---|---|
| ¹H NMR | Butyl group (in RAFT agent) | Triplet at ~0.93 ppm (terminal CH₃) | Structural confirmation of the RAFT agent. |
| ¹H NMR | Phthalimido & Butyl groups (in polymer) | Presence of characteristic proton signals | Confirmation of polymer end-groups. |
| UV-Vis | Trithiocarbonate group | Absorption maximum around 310 nm | Confirmation and quantification of the RAFT agent and polymer end-groups. |
Chromatographic Techniques for Molecular Weight and Dispersity Determination (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers synthesized via RAFT polymerization using this compound. This method separates polymer chains based on their hydrodynamic volume, providing crucial information about the molecular weight distribution.
The key parameters obtained from GPC/SEC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). For a well-controlled RAFT polymerization, the resulting polymers should exhibit a narrow molecular weight distribution, with Đ values typically close to 1.1. openrepository.com The GPC traces of polymers synthesized with this compound are expected to be unimodal and symmetrical, indicating a controlled polymerization process. google.com
Research has demonstrated the successful use of this compound for the polymerization of various monomers, including styrenes and acrylates. The resulting polymers have shown controlled molecular weights and low dispersities, as summarized in the table below.
| Polymer | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |
|---|---|---|---|
| Polystyrene | 1,850 | - | - |
| Poly(methyl acrylate) | - | 9,977 | 1.17 |
| Di-block copolymer | - | 140,121 | 14.7 |
| Tri-block copolymer | - | 143,189 | 5.9 |
Thermal Analysis Techniques for End-Group Transformation Studies (e.g., Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. In the context of polymers synthesized using this compound, TGA is a valuable tool for studying the thermal stability of the polymer and, more specifically, the transformation of the trithiocarbonate end-groups.
The trithiocarbonate moiety is known to be thermally labile. TGA can be used to determine the temperature at which the end-group is cleaved from the polymer chain. This is typically observed as a distinct mass loss step in the TGA thermogram at a temperature lower than the onset of the main polymer chain degradation.
For instance, studies on polystyrene prepared with this compound have shown an onset temperature for the loss of the trithiocarbonate end-group at approximately 210°C, with complete loss occurring in the range of 200-270°C. google.com This thermal cleavage is an important post-polymerization modification strategy to obtain polymers with different end-group functionalities. The analysis is often conducted by heating the polymer at a controlled rate, such as 10°C/min, under an inert atmosphere. google.com
| Polymer | Analysis Condition | Observation | Temperature Range (°C) |
|---|---|---|---|
| Polystyrene with this compound end-group | Heating at 10°C/min | Onset of trithiocarbonate end-group loss | ~210 |
| Polystyrene with this compound end-group | Heating at 10°C/min | Complete loss of trithiocarbonate end-group | 200-270 |
Theoretical and Computational Studies on Phthalimidomethyl Butyl Trithiocarbonate Systems
Computational Modeling of RAFT Equilibrium and Rate Coefficients
Computational modeling is a powerful tool for elucidating the kinetics and thermodynamics of RAFT polymerization. Ab initio calculations can provide crucial parameters such as rate coefficients for the addition of a propagating radical to the RAFT agent and the fragmentation of the resulting intermediate radical.
Although specific ab initio calculations for phthalimidomethyl butyl trithiocarbonate (B1256668) are not readily found, a study on a similar trithiocarbonate, 2-cyano-2-propyl dodecyl trithiocarbonate, in the RAFT polymerization of styrene (B11656) provides a strong framework for understanding the expected values. nih.gov In this study, the rate coefficient for the addition of a polystyryl radical to the initial RAFT agent was found to be significantly higher than the addition to the macro-RAFT agent. nih.gov This difference in rate coefficients, primarily due to a lower activation energy for the initial addition, is a key factor influencing the initial spike in dispersity often observed in RAFT polymerizations. nih.gov
A similar trend would be anticipated for the polymerization of monomers like butyl acrylate (B77674) using phthalimidomethyl butyl trithiocarbonate. The equilibrium between active and dormant species is central to the control of the polymerization, and the rate coefficients of addition and fragmentation dictate the effectiveness of this equilibrium.
Below is a table of representative ab initio calculated rate coefficients for the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate, which can be considered as a model for the behavior of this compound systems.
| Reaction | Rate Coefficient (L mol⁻¹ s⁻¹) at 333 K | Activation Energy (kJ mol⁻¹) |
| Addition of macroradical to initial RAFT agent (R₀X) | 3.2 x 10⁶ | 3.0 |
| Addition of macroradical to macro-RAFT agent (RᵢX) | 6.8 x 10⁴ | 15.4 |
| Data sourced from ab initio calculations on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate. nih.gov |
Quantum Chemical Studies on Radical Stability and Leaving Group Ability of Phthalimidomethyl Radical
The success of a RAFT polymerization is critically dependent on the stability of the radical species involved and the leaving group ability of the R-group from the RAFT agent. Quantum chemical calculations are instrumental in predicting these properties.
While a dedicated quantum chemical study on the phthalimidomethyl radical is not available, experimental evidence from thermolysis studies of polymers synthesized with symmetrical bis(phthalimidomethyl) trithiocarbonate provides significant insight. rsc.org These studies indicate that the polystyrene propagating radical is a more effective homolytic leaving group than the phthalimidomethyl radical. rsc.org This suggests that the phthalimidomethyl radical is a relatively stable radical, a desirable characteristic for re-initiation of the polymerization process. The effectiveness of phthalimidomethyl trithiocarbonates as RAFT agents is attributed to the electrophilic nature of the phthalimidomethyl group. rsc.org
General principles of radical stability, which can be quantified using computational methods like Density Functional Theory (DFT), involve factors such as resonance stabilization and steric protection. rsc.organu.edu.au Large databases of quantum chemical calculations on organic radicals have been developed, providing a foundation for predicting the stability of new radical species. nih.govnih.govnrel.gov These databases consistently show that radical stability is a key determinant of the thermodynamics and kinetics of many chemical reactions. nih.gov
The stability of the phthalimidomethyl radical is expected to be influenced by the delocalization of the radical onto the phthalimide (B116566) group. The leaving group ability is a kinetic parameter that is also influenced by the stability of the formed radical. A more stable radical generally corresponds to a better leaving group, facilitating the fragmentation step in the RAFT equilibrium.
Simulations of Polymerization Kinetics and Chain Growth Dynamics
Simulations of polymerization kinetics provide a bridge between fundamental reaction rates and macroscopic polymer properties such as molecular weight distribution and conversion. Various simulation techniques, including dissipative particle dynamics (DPD) and kinetic Monte Carlo methods, have been employed to model RAFT polymerization. nih.gov
While specific simulations for this compound are not reported, studies on the RAFT polymerization of butyl acrylate with other trithiocarbonate RAFT agents offer valuable parallels. rsc.orgrsc.orgnih.gov These simulations typically model the key reactions in RAFT polymerization: initiation, propagation, addition, fragmentation, and termination.
For instance, simulations of the RAFT polymerization of butyl acrylate with dibenzyl trithiocarbonate have demonstrated excellent control over molecular weight and achieve low polydispersity. rsc.org The kinetics of such systems are influenced by the concentrations of the initiator, monomer, and RAFT agent. Kinetic investigations of photoiniferter-RAFT polymerization have shown that for acrylates, the polymerization can be retarded due to the lower stability of the propagating radical compared to methacrylic radicals. rsc.org
The chain growth dynamics in a system using this compound would be expected to follow the general principles of RAFT polymerization, with a linear increase in number-average molecular weight with monomer conversion and the maintenance of a narrow molecular weight distribution, provided the RAFT agent is chosen appropriately for the monomer.
Future Research Directions and Emerging Applications of Phthalimidomethyl Butyl Trithiocarbonate in Polymer Science
Development of Novel Monomers and Polymer Systems Utilizing Phthalimidomethyl Butyl Trithiocarbonate (B1256668)
The versatility of Phthalimidomethyl butyl trithiocarbonate as a RAFT agent has been demonstrated in the polymerization of conventional monomers. acs.org Research has shown its effectiveness in controlling the polymerization of monomers like butyl acrylate (B77674) (BA), N-isopropylacrylamide (NIPAM), and styrene (B11656), yielding polymers with predictable molecular weights and low polydispersity. acs.orgresearchgate.netacs.org For instance, the polymerization of butyl acrylate using this CTA resulted in a polymer with a number-average molecular weight (M̄n) of 21,300 and a narrow molecular weight distribution (M̄w/M̄n) of 1.1 at 96% conversion. acs.orgmonash.eduqut.edu.au
Future research is focused on extending the use of this compound to novel and more complex monomer systems. This includes the polymerization of functional monomers to introduce specific properties into the resulting polymers, such as stimuli-responsiveness, biocompatibility, or enhanced thermal stability. The synthesis of amphiphilic block copolymers using this CTA is an area of interest, where polymers with distinct hydrophobic and hydrophilic segments can be created for applications like drug delivery and nano-reactors. tcichemicals.com The exploration of its compatibility with a broader range of "less-activated monomers" is also a key research direction. acs.orgqut.edu.au
Table 1: Polymerization Data with this compound
| Monomer | Polymer | M̄n (g/mol) | M̄w/M̄n | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Butyl Acrylate (BA) | Poly(butyl acrylate) (PBA) | 21,300 | 1.1 | 96 | acs.org, monash.edu, qut.edu.au |
| N-isopropylacrylamide (NIPAM) | Poly(N-isopropylacrylamide) | - | Narrow | - | acs.org, monash.edu, qut.edu.au |
| Styrene | Polystyrene | 1,000-100,000 | Low | - | researchgate.net |
Data presented is based on available research findings.
Exploration of Advanced Polymer Architectures and Topological Polymers
Beyond simple linear polymers and block copolymers, future research aims to utilize this compound to construct more sophisticated polymer architectures. The ability to create end-functional polymers is a key feature of this RAFT agent, where the phthalimido group can be converted to a primary amine, allowing for further chemical modifications. researchgate.net
The formation of complex topologies such as star polymers, branched polymers, and cyclic polymers is an emerging area. Research has suggested that side reactions, such as the backbiting β-scission in the polymerization of butyl acrylate, can lead to the formation of long-chain branches. acs.orgmonash.eduqut.edu.au While historically considered a challenge, controlled induction of such branching could be a pathway to novel materials with unique rheological and mechanical properties. The synthesis of hyperbranched polymers is another promising direction, offering materials with a high degree of functionality and globular structures. researchgate.net
Integration with Other Controlled Polymerization Techniques for Hybrid Systems
The combination of RAFT polymerization using this compound with other controlled polymerization methods presents a powerful strategy for creating novel hybrid polymer systems. This approach allows for the synthesis of complex block copolymers from monomers that are not amenable to a single polymerization technique.
A notable example is the integration of RAFT with enzymatic ring-opening polymerization (eROP). acs.org This hybrid approach can be used to synthesize block copolymers consisting of, for example, a poly(acrylate) block and a polyester (B1180765) block. Such materials are of interest for biomedical applications due to their potential biodegradability and biocompatibility. Future work will likely explore combinations with other techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP) to further expand the library of accessible polymer structures and functionalities.
Scalable and Sustainable Synthesis of this compound and Its Derivatives
For the widespread industrial application of polymers derived from this compound, the development of scalable and sustainable synthesis routes for the RAFT agent itself is crucial. Current laboratory-scale syntheses often involve multiple steps and may use hazardous reagents. researchgate.netgoogle.com
Future research will focus on developing more efficient, high-yield, and environmentally friendly synthetic pathways. rsc.orgnih.gov This includes the use of greener solvents, minimizing waste, and avoiding toxic or hazardous materials. google.com Patents have been filed for more efficient methods for synthesizing trithiocarbonate RAFT agents, indicating a clear industrial interest in this area. google.comnih.gov The development of one-pot synthesis procedures and the use of catalysis to improve reaction efficiency are key strategies being explored. mdpi.com A successful scalable synthesis will be a critical enabler for the commercialization of the advanced polymeric materials this RAFT agent can produce.
Q & A
Q. What are the standard synthetic protocols for incorporating phthalimidomethyl butyl trithiocarbonate into RAFT polymerization systems?
this compound is commonly used as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. A typical protocol involves dissolving the CTA in a monomer (e.g., styrene or butyl acrylate) with a radical initiator (e.g., AIBN) under inert conditions. Reaction kinetics are monitored via size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) to track molecular weight evolution and end-group fidelity. For example, ¹H-NMR signals at δ = 3.35 ppm (methylene adjacent to trithiocarbonate) and ¹³C-NMR signals at δ = 222.1 ppm (thiocarbonyl group) confirm successful incorporation .
Q. How can the presence and integrity of the trithiocarbonate group be verified post-polymerization?
Analytical techniques include:
- ¹H-NMR : Detection of characteristic methylene protons adjacent to the trithiocarbonate group (δ = 3.35 ppm) .
- ¹³C-NMR : Identification of the thiocarbonyl carbon (δ = 222.1 ppm) .
- UV-Vis spectroscopy : Monitoring absorption at 309 nm for trithiocarbonate moieties, as demonstrated in SEC-UV analyses .
- Electrospray ionization mass spectrometry (ESI-MS) : Validates molecular weight consistency and end-group retention .
Q. What are the primary challenges in maintaining controlled molecular weight distributions during RAFT polymerization with this CTA?
Key factors include:
- Initiator-to-CTA ratio : Higher initiator concentrations accelerate radical formation but may broaden dispersity (Đ).
- Monomer reactivity : Butyl acrylate polymerizes faster than styrene, requiring adjusted reaction times to avoid premature termination .
- Thermal stability : Trithiocarbonates can undergo thermolysis at elevated temperatures (>80°C), leading to unintended chain scission. Kinetic modeling suggests maintaining temperatures below 70°C for optimal control .
Advanced Research Questions
Q. How do terminal trithiocarbonate groups influence the thermoresponsive behavior of PNIPAAm-grafted chromatographic materials?
Studies show that replacing hydrophobic dodecyl trithiocarbonate end groups with hydrophilic maleimide groups alters the lower critical solution temperature (LCST) of poly(N-isopropylacrylamide) (PNIPAAm). For instance, trithiocarbonate-terminated PNIPAAm exhibits a 2–3°C lower LCST than maleimide-terminated analogs, impacting steroid separation efficiency in aqueous chromatography. This is attributed to enhanced hydrophobic interactions between the trithiocarbonate and analyte .
Q. What methodologies resolve contradictions in reported trithiocarbonate thermolysis mechanisms?
Two competing mechanisms are proposed:
- Concerted elimination (e.g., Chugaev-like reactions), observed in polystyrene systems, preserves α-end groups (e.g., phthalimidomethyl) while removing ω-end groups .
- Radical-mediated cleavage , dominant in poly(butyl acrylate), generates unsaturated chain ends. Discrepancies are resolved via comparative ¹H-NMR and ESI-MS analyses of post-thermolysis products across polymer classes .
Q. How can copolymer microstructures (e.g., gradient vs. block) be engineered using this compound?
Gradient copolymers are synthesized via semi-batch RAFT polymerization, where a styrene-butyl acrylate mixture is fed incrementally to exploit differing monomer reactivities. Block copolymers require full conversion of the first monomer before introducing the second. SEC-MALLS and ¹³C-NMR confirm microstructure homogeneity, with gradient copolymers showing a single glass transition temperature (Tg) intermediate between homopolymers .
Q. What are the implications of trithiocarbonate retention vs. removal in bottlebrush polymer applications?
Retaining trithiocarbonate groups enables post-polymerization modifications (e.g., thiol-ene click chemistry). For example, ROMP-synthesized bottlebrush polymers with trithiocarbonate backbones allow grafting of poly(butyl acrylate) side chains via photoiniferter polymerization. Conversely, thermolytic removal of trithiocarbonate groups (e.g., at 120°C under vacuum) yields inert hydrocarbon backbones for biomedical adhesives .
Methodological Recommendations
- For kinetic studies : Use mathematical models incorporating initiator decay and chain-transfer constants to predict molecular weight distributions .
- For end-group analysis : Combine UV-detected SEC with tandem MS to distinguish intact trithiocarbonates from degradation products .
- For copolymer synthesis : Employ semi-batch reactors to tailor gradient profiles, validated via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
